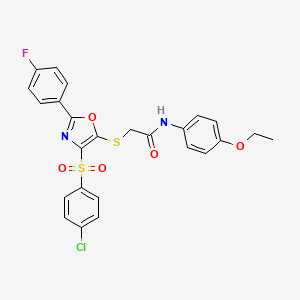

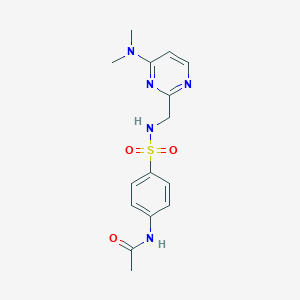

![molecular formula C18H16N4O3 B2947955 2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-20-7](/img/structure/B2947955.png)

2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimidinamine derivatives, which may be structurally similar to the compound you mentioned, are considered promising agricultural compounds due to their outstanding activity and unique mode of action . They have been a hot topic in the pesticide field for many years .

Synthesis Analysis

The synthesis of pyrimidinamine derivatives often involves the use of a template, such as pyrimidifen, according to the principle of bioisosterism . The process typically involves cyclocondensation reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques like X-ray diffraction . In these structures, a tautomeric form with a localized N(1)=C(2) bond is often realized .Chemical Reactions Analysis

Pyrimidinamine derivatives are often synthesized through a series of chemical reactions, including the design and synthesis of new compound molecules .Wirkmechanismus

Target of Action

Thieno[2,3-d]pyrimidine derivatives, which this compound is a part of, have been reported to display good activity as phosphodiesterase inhibitors, dihydrofolate reductase (dhfr) inhibitors, and vascular endothelial growth factor (vegf) kinase inhibitors . These targets play crucial roles in various biological processes, including cell growth, inflammation, and angiogenesis.

Mode of Action

For instance, as a potential DHFR inhibitor, it could prevent the conversion of dihydrofolate to tetrahydrofolate, a key step in the synthesis of nucleotides .

Biochemical Pathways

The compound’s interaction with its targets can affect several biochemical pathways. For example, inhibition of DHFR would disrupt the folate pathway, leading to a decrease in the synthesis of nucleotides and proteins. Similarly, inhibition of phosphodiesterase could increase cyclic AMP levels, affecting various signaling pathways. Inhibition of VEGF kinase could disrupt angiogenesis, potentially limiting the growth of tumors .

Result of Action

The compound has been evaluated for its in vitro anticancer activity against 60 human cancer cell lines. It showed non-selective broad-spectrum activity against all cancer cell lines . This suggests that the compound’s action could result in the inhibition of cancer cell growth.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(6-methoxypyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-25-16-6-5-12(10-19-16)17(23)21-9-7-14-13(11-21)18(24)22-8-3-2-4-15(22)20-14/h2-6,8,10H,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHMKQMKHPCMPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2947873.png)

![5-[(E)-(4-fluorophenyl)methylidene]-1-(2-methoxyethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2947874.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-3-carboxamide](/img/structure/B2947875.png)

![(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/no-structure.png)

![1-m-tolyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2947883.png)

![2-chloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2947886.png)

![2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947892.png)